3-(Trifluoromethoxy)propylamine hydrochloride

Lipophilicity logP Drug Design

3-(Trifluoromethoxy)propylamine hydrochloride (CAS 1286744-11-3) is an aliphatic primary amine building block featuring a trifluoromethoxy (-OCF₃) group on a three-carbon alkyl chain, supplied as its hydrochloride salt. The -OCF₃ moiety confers distinct physicochemical properties compared to non-fluorinated or -CF₃ analogs.

Molecular Formula C4H9ClF3NO
Molecular Weight 179.57
CAS No. 1286744-11-3
Cat. No. B3229435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)propylamine hydrochloride
CAS1286744-11-3
Molecular FormulaC4H9ClF3NO
Molecular Weight179.57
Structural Identifiers
SMILESC(CN)COC(F)(F)F.Cl
InChIInChI=1S/C4H8F3NO.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H
InChIKeyQJOMYLQKKLCFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)propylamine hydrochloride (CAS 1286744-11-3): A Fluorinated Aliphatic Amine Building Block


3-(Trifluoromethoxy)propylamine hydrochloride (CAS 1286744-11-3) is an aliphatic primary amine building block featuring a trifluoromethoxy (-OCF₃) group on a three-carbon alkyl chain, supplied as its hydrochloride salt. The -OCF₃ moiety confers distinct physicochemical properties compared to non-fluorinated or -CF₃ analogs [1]. This compound serves as a versatile intermediate for introducing the -OCF₃ group into more complex molecular architectures, particularly in medicinal chemistry and agrochemical research [2]. Its commercial availability and defined salt form facilitate its use in parallel synthesis and structure-activity relationship (SAR) studies [2].

Why 3-(Trifluoromethoxy)propylamine Hydrochloride Cannot Be Readily Substituted: Key Physicochemical and Stability Considerations


The presence of the trifluoromethoxy (-OCF₃) group fundamentally alters the electronic and lipophilic character of the propylamine scaffold relative to its methoxy (-OCH₃) or trifluoromethyl (-CF₃) counterparts [1]. While the -OCH₃ group is strongly electron-donating, -OCF₃ is electron-withdrawing, impacting amine basicity (pKa) and reactivity [1]. Furthermore, the -OCF₃ group generally increases lipophilicity to a greater extent than -CF₃, directly influencing membrane permeability and protein binding [2]. Substituting this building block with a structurally similar analog—such as a simple propylamine or a methoxypropylamine—will likely yield derivatives with divergent ADME properties and biological activity, undermining SAR consistency in lead optimization programs [REFS-1, REFS-2].

Quantitative Evidence for 3-(Trifluoromethoxy)propylamine Hydrochloride: Comparative Data Against Analogs


Lipophilicity Enhancement: -OCF₃ vs. -CF₃ and -OCH₃

The trifluoromethoxy (-OCF₃) group is a stronger lipophilicity enhancer than the trifluoromethyl (-CF₃) group [1]. In a comparative analysis of model compounds, the Hansch π constant for -OCF₃ is approximately 1.04, whereas for -CF₃ it is 0.88 [1]. This difference of 0.16 log units is significant in medicinal chemistry, as it directly impacts membrane permeability and oral absorption [1].

Lipophilicity logP Drug Design

Metabolic Stability of Aliphatic -OCF₃ Derivatives

A study investigating the physicochemical properties and microsomal stability of aliphatic trifluoromethoxy compounds found that, for most derivative classes, the -OCF₃ group decreased metabolic stability compared to both -OCH₃ and -CF₃ analogs [1]. However, this trend was reversed for N-alkoxy(sulfon)amide series, where -OCF₃ provided enhanced stability [1].

Metabolic Stability Microsomal Clearance Drug Metabolism

Electronic Effects: -OCF₃ vs. -OCH₃ and -CF₃

The electronic nature of the -OCF₃ group is distinct from its common comparators. While -OCH₃ is strongly electron-donating (Hammett σp = -0.27), -OCF₃ is electron-withdrawing (σp = +0.35) [1]. This is in contrast to -CF₃, which is a stronger electron-withdrawing group (σp = +0.54) [1]. The moderate electron-withdrawing effect of -OCF₃ can modulate the pKa of the adjacent amine and influence the reactivity of the aromatic ring in downstream chemistry [1].

Electronic Effects Hammett Constant SAR

Salt Form Advantage: Hydrochloride vs. Free Base

The compound is supplied as a hydrochloride salt, which offers distinct advantages over the free base form (CAS 1208079-72-4) for research and development applications [1]. The hydrochloride salt is typically a crystalline solid with improved aqueous solubility and enhanced stability against oxidation and moisture, facilitating accurate weighing and reproducible reaction outcomes [1].

Salt Form Solubility Stability

High-Impact Applications for 3-(Trifluoromethoxy)propylamine Hydrochloride


Medicinal Chemistry: Lead Optimization of CNS and Anti-Cancer Agents

The enhanced lipophilicity (π = 1.04) of the -OCF₃ group makes this building block particularly valuable for optimizing the blood-brain barrier (BBB) penetration of CNS drug candidates [1]. Its moderate electron-withdrawing nature (σp = +0.35) also allows for fine-tuning of binding affinity and metabolic stability in kinase inhibitors and other oncology targets [1]. Researchers can use it to replace methoxy or trifluoromethyl groups in existing leads to improve cellular potency and oral bioavailability [1].

Agrochemical Discovery: Development of Novel Fungicides and Herbicides

The distinct combination of high lipophilicity and electron-withdrawing character of the -OCF₃ group [1] is highly sought after in agrochemical research. This building block can be used to synthesize new fungicidal or herbicidal leads with improved cuticular penetration and enhanced binding to target enzymes in pests, potentially leading to lower application rates and reduced environmental impact [1].

Chemical Biology: Design of Activity-Based Probes (ABPs) and Fluorescent Tracers

The primary amine functionality provides a convenient handle for conjugation to fluorescent dyes, biotin, or photoaffinity labels via standard amide coupling chemistry. The -OCF₃ group's effect on lipophilicity [1] can be leveraged to design cell-permeable probes for imaging and target engagement studies, enabling the investigation of intracellular protein function and localization [1].

Polymer and Materials Science: Synthesis of Fluorinated Specialty Monomers

This aliphatic amine can serve as a monomer or end-capping agent for the synthesis of polyamides, polyurethanes, and other specialty polymers. The incorporation of the -OCF₃ group imparts hydrophobicity and chemical resistance, leading to materials with improved durability, weatherability, and unique surface properties for coatings and advanced materials applications [1].

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